2-Fluoro-4,5-dimethoxyaniline
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Overview
Description
2-Fluoro-4,5-dimethoxyaniline is a chemical compound with the empirical formula C8H10FNO2 . It is a solid substance and its molecular weight is 171.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups and one fluoro group . The methoxy groups are attached to the 4th and 5th carbon atoms of the benzene ring, while the fluoro group is attached to the 2nd carbon atom . An amine group (-NH2) is also attached to the benzene ring .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 171.17 . The compound’s empirical formula is C8H10FNO2 .Scientific Research Applications
Green Chemistry Synthesis
A key application of related compounds to 2-Fluoro-4,5-dimethoxyaniline is in green chemistry synthesis. Nanostructured poly(2,5-dimethoxyaniline) powder, a derivative, has been synthesized using a chemical oxidative polymerization method. This compound shows high electrical conductivity and charge storage capacity, making it suitable for applications in energy storage and electronics (Jain et al., 2010).
Electrochemical Applications
Electrochemical polymerization of dimethoxyaniline derivatives on glassy carbon electrodes significantly enhances the oxidation of glutamic acids. This property has been utilized for the detection of L- and D-glutamic acids, suggesting applications in biochemical sensing and analysis (Zeng et al., 2019).
Radiation-Activated Prodrugs
Compounds structurally similar to this compound, such as 5-fluoro-1-(2-oxocycloalkyl)uracils, have been explored as radiation-activated antitumor prodrugs. These compounds show potential in the radiotherapy of hypoxic tumor cells, emphasizing the relevance in cancer treatment research (Mori et al., 2000).
Electrochemical Capacitors
The application of derivatives of dimethoxyaniline in the fabrication of electrochemical capacitors has been demonstrated. For instance, 2D poly(2,5-dimethoxyaniline) nanosheets have been used as electrodes in supercapacitors, highlighting their potential in high-performance energy storage devices (Yuan et al., 2014).
Chemical Synthesis
In chemical synthesis, derivatives of this compound have been used in the synthesis of various complex molecules. For instance, its role in the synthesis of quinazoline and fused isoindolinone scaffolds has been explored, showing its versatility in organic synthesis (Wu et al., 2021).
Medical Imaging
Fluorinated compounds, structurally related to this compound, have been used in medical imaging. For example, 2-[fluorine 18]fluoro-2-deoxy-D-glucose (FDG) is widely used in positron emission tomography (PET) for diagnosing various diseases, highlighting the role of fluorinated compounds in diagnostic imaging (Zhuang & Codreanu, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is often used in the synthesis of other substances
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific information on how such factors affect 2-fluoro-4,5-dimethoxyaniline is currently lacking .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Fluoro-4,5-dimethoxyaniline are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It is possible that threshold effects could be observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-fluoro-4,5-dimethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYNLRCFVQFFNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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